2H-Pyrrole, 3,4-dihydro-5-(4-pentenyl)-
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Overview
Description
2H-Pyrrole, 3,4-dihydro-5-(4-pentenyl)- is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are characterized by a five-membered ring structure containing one nitrogen atom. This specific compound features a 3,4-dihydro configuration and a 5-(4-pentenyl) substituent, making it a unique derivative of pyrrole.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrole, 3,4-dihydro-5-(4-pentenyl)- can be achieved through various methods. One common approach involves the Paal-Knorr synthesis, which condenses 2,5-dimethoxytetrahydrofuran with amines under acidic conditions . Another method includes the electrocyclic ring closure of chalcones and glycine esters or amides, followed by oxidation to form the pyrrole ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction temperatures are crucial factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
2H-Pyrrole, 3,4-dihydro-5-(4-pentenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The nitrogen atom in the pyrrole ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include catalytic copper(II) and air.
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Alkyl halides, sulfonyl chlorides, and benzoyl chloride are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrroles, which can be further functionalized for specific applications.
Scientific Research Applications
2H-Pyrrole, 3,4-dihydro-5-(4-pentenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2H-Pyrrole, 3,4-dihydro-5-(4-pentenyl)- involves its interaction with molecular targets and pathways. The nitrogen atom in the pyrrole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s unique structure allows it to interact with specific enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2H-Pyrrole, 3,4-dihydro-5-phenyl-: This compound features a phenyl group instead of a pentenyl group.
3,4-Dihydro-2H-pyran: A similar heterocyclic compound with an oxygen atom in the ring instead of nitrogen.
Uniqueness
2H-Pyrrole, 3,4-dihydro-5-(4-pentenyl)- is unique due to its specific substituent, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
118282-72-7 |
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Molecular Formula |
C9H15N |
Molecular Weight |
137.22 g/mol |
IUPAC Name |
5-pent-4-enyl-3,4-dihydro-2H-pyrrole |
InChI |
InChI=1S/C9H15N/c1-2-3-4-6-9-7-5-8-10-9/h2H,1,3-8H2 |
InChI Key |
WJKSAHDESXEIBH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCC1=NCCC1 |
Origin of Product |
United States |
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